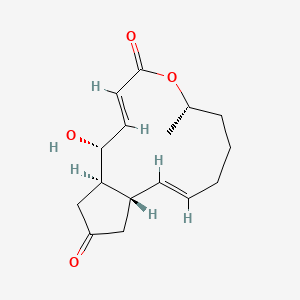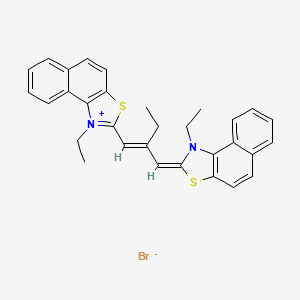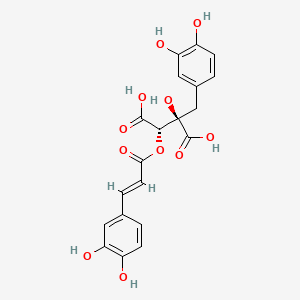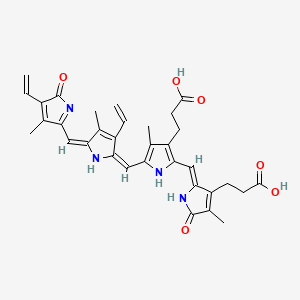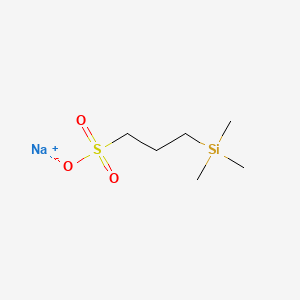
3-(trimetilsilil)propan-1-sulfonato de sodio
Descripción general
Descripción
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, also known as 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, is a useful research compound. Its molecular formula is C6H16NaO3SSi and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estándar Interno en Espectroscopia de RMN
La sal sódica de DSS se usa comúnmente como un estándar interno en la espectroscopia de RMN de 1H para la medición de los desplazamientos químicos . Proporciona un punto de referencia que ayuda a determinar con precisión los desplazamientos químicos de otros compuestos en la muestra.
Catalizador en Síntesis Orgánica
Este compuesto es un ácido fuerte y se utiliza a menudo como catalizador en reacciones de síntesis orgánica. Puede acelerar la velocidad de reacción y aumentar el rendimiento del producto deseado.
Síntesis de Copolímeros en Bloque de Poliaminas
La sal sódica de DSS se puede utilizar como reactivo para sintetizar copolímeros en bloque de poliaminas . Estas son macromoléculas que consisten en bloques alternantes de diferentes cadenas poliméricas. Las propiedades de estos copolímeros en bloque se pueden adaptar variando los tipos y las longitudes de las cadenas poliméricas.
Mecanismo De Acción
Target of Action
It is used as an internal standard in ^1H NMR spectroscopy for the measurement of chemical shifts .
Mode of Action
The compound interacts with its target (the NMR spectroscopy process) by providing a stable reference point for the measurement of chemical shifts . The signal for the trimethylsilyl group is relatively insensitive to pH , making it a reliable standard.
Biochemical Pathways
Instead, it aids in the analysis and understanding of these pathways by providing accurate and reliable data in NMR spectroscopy .
Pharmacokinetics
Its primary use is in a laboratory setting for NMR spectroscopy .
Result of Action
The main result of this compound’s action is the provision of accurate and reliable data in NMR spectroscopy . This can aid in the study of various molecular and cellular processes.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It forms stable aqueous solutions and is relatively insensitive to changes in ph . Its storage temperature is typically 2-8°C .
Análisis Bioquímico
Biochemical Properties
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of peptides, proteins, and nucleic acids . The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, influencing their structure and function. Additionally, the trimethylsilyl group can interact with hydrophobic regions of biomolecules, further affecting their biochemical properties .
Cellular Effects
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, impacting downstream signaling pathways. For example, its presence in the cellular environment can alter the phosphorylation status of key signaling proteins, thereby modulating gene expression and metabolic processes . These effects can vary depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the sulfonic acid group can form ionic bonds with active site residues of enzymes, potentially inhibiting their catalytic function . Additionally, the trimethylsilyl group can interact with hydrophobic pockets in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage effects are critical for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of sulfonate-utilizing enzymes, affecting the breakdown and synthesis of sulfonate-containing metabolites . These interactions can lead to changes in the overall metabolic profile of cells and tissues, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as concentration, exposure time, and the presence of other biomolecules . Understanding the transport and distribution of the compound is essential for elucidating its biochemical effects and optimizing its use in research and applications.
Subcellular Localization
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules
Propiedades
Número CAS |
2039-96-5 |
|---|---|
Fórmula molecular |
C6H16NaO3SSi |
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
sodium;3-trimethylsilylpropane-1-sulfonate |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9); |
Clave InChI |
QLIVWVYKSOCMTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C[Si](C)(C)CCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
2039-96-5 |
Sinónimos |
2,2-dimethyl-2-silapentane-5-sulfonate 2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt 3-(trimethylsilyl)-1-propane sulfonate 3-(trimethylsilyl)propane sulfonic acid 3-(trimethylsilyl)propanesulfonic acid 4,4-dimethyl-4-silapentane-1-sulfonic acid sodium 4,4-dimethyl-4-silapentane-2-sulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is DSS used as a reference standard in NMR spectroscopy, particularly for aqueous solutions?
A1: DSS exhibits exceptional properties that make it a preferred internal standard for NMR spectroscopy, especially in aqueous solutions:
- Sharp Signal: It produces a single, sharp peak in 1H NMR spectra, simplifying spectral interpretation.
- Chemical Shift Stability: Its chemical shift remains relatively constant across various experimental conditions, ensuring consistent referencing.
- Minimal Interference: The DSS signal appears in a region of the spectrum with minimal interference from other common biological molecules.
Q2: How does temperature affect the chemical shift of DSS in D2O?
A2: Research has shown that the chemical shift of DSS in D2O, denoted as δDSS, exhibits a slight temperature dependence. This dependence is linear within a specific temperature range, and corrections can be applied to account for variations in routine 1H/13C NMR experiments.
Q3: Can DSS be used for internal thermometry in magnetic resonance imaging (MRI) test objects?
A3: Yes, DSS serves as a valuable tool for internal thermometry in MRI test objects (phantoms). The chemical shift difference between the water signal and DSS displays a linear relationship with temperature. This property allows researchers to monitor and ensure consistent temperatures within test objects, crucial for accurate quality assurance measurements.
Q4: What are the applications of DSS in metabolomics research?
A4: In metabolomics, the study of small molecules within biological systems, DSS plays a crucial role in analyzing complex biological samples like follicular fluid using NMR spectroscopy. It serves as an internal standard, enabling the quantification and comparison of metabolite concentrations between different samples.
Q5: How does the use of DSS contribute to achieving SI-traceable purity assignments for organic compounds?
A5: DSS, specifically its perdeuterated form (DSS-d6), plays a vital role in a suite of internal standard reference materials (ISRMs) used for determining the purity of organic compounds via quantitative NMR (qNMR) spectroscopy. This suite enables the assignment of mass fraction values with SI-traceability, ensuring the accuracy and reliability of purity determinations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




